4-(1-Naphthalen-1-yl-vinyl)-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-naphthalen-1-ylethenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-10H,1H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADFITYEEZIPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1 Naphthalen 1 Yl Vinyl 1h Imidazole and Analogous Compounds
Historical and Contemporary Approaches to Imidazole (B134444) Ring Formation
The imidazole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic compounds. jetir.org Its synthesis has been a subject of extensive research, leading to a variety of methods ranging from classical condensation reactions to modern catalytic approaches. jetir.orgrsc.org
Classical Cyclocondensation Reactions for Imidazoles
Traditional methods for imidazole synthesis often rely on the condensation of multiple components to form the heterocyclic ring. These methods, while foundational, are still in use today. jetir.orgscribd.com
Debus-Radziszewski Synthesis : First reported by Heinrich Debus in 1858, this reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form an imidazole. jetir.orgwikipedia.orgpharmaguideline.com This multicomponent reaction can be adapted to produce a variety of substituted imidazoles. wikipedia.orgwikiwand.com The general mechanism is thought to proceed in two stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.orgwikiwand.comslideshare.net
Wallach Synthesis : The Wallach synthesis involves the reaction of a N,N'-disubstituted oxamide (B166460) with phosphorus oxychloride to yield a chloroimidazole, which is then reduced to the corresponding imidazole. jetir.orgpharmaguideline.com For instance, N,N'-dimethyloxamide treated with phosphorus pentachloride forms a chlorine-containing intermediate that, upon reduction with hydroiodic acid, yields N-methyl imidazole. jetir.orgiiste.org
Marckwald Synthesis : This method provides a route to 2-mercaptoimidazoles through the reaction of α-amino ketones or aldehydes with potassium thiocyanate (B1210189) or alkyl isothiocyanates. jetir.orgiiste.org The resulting 2-thiol-substituted imidazoles can then be desulfurized using various oxidative methods to yield the desired imidazole. jetir.orgiiste.org
A summary of these classical methods is presented in the table below.
| Synthesis Method | Reactants | Product | Key Features |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Substituted Imidazole | Multicomponent reaction, versatile for various substitutions. wikipedia.orgpharmaguideline.com |
| Wallach | N,N'-Disubstituted Oxamide, Phosphorus Oxychloride | Chloroimidazole (intermediate), Imidazole | Involves a reduction step to obtain the final imidazole. jetir.orgpharmaguideline.comrsc.org |
| Marckwald | α-Amino Ketone/Aldehyde, Thiocyanate/Isothiocyanate | 2-Mercaptoimidazole (intermediate), Imidazole | Requires subsequent removal of the sulfur atom. jetir.orgiiste.org |
Modern Metal-Catalyzed Imidazole Syntheses
Contemporary organic synthesis has seen the rise of metal-catalyzed reactions, which often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods. The synthesis of imidazoles has also benefited from these advancements. rsc.orgnih.gov
Recent developments include iron-catalyzed [3+2] addition protocols and metal-free reactions of α-azidoenones with nitriles. rsc.org For example, the reaction between amidoximes and enones in the presence of an iron catalyst and iodine at elevated temperatures yields imidazoles with a ketone moiety at the C-4 position. rsc.org Another approach involves the reaction of α-haloketones with substituted amidines. nih.gov
Green Chemistry Principles in Imidazole Synthesis
In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry, aiming to develop more environmentally benign processes. researchgate.netnih.gov This has led to the exploration of alternative reaction conditions for imidazole synthesis, such as the use of microwave irradiation, ultrasound, and eco-friendly catalysts and solvents. researchgate.netnih.govmdpi.com
Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly accelerate the synthesis of imidazole derivatives, often leading to shorter reaction times, higher yields, and fewer by-products compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to various multicomponent reactions for synthesizing tri- and tetrasubstituted imidazoles. nih.gov For instance, a one-pot, two-step microwave-assisted synthesis of 2,4,5-triarylimidazoles was developed, reducing the reaction time from days to minutes. acs.org
Ultrasound-Assisted Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a green technique for imidazole synthesis. mdpi.comrsc.orgnih.gov Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.comnih.gov This method has been used for the N-alkylation of the imidazole nucleus and in one-pot multicomponent reactions, often providing excellent yields in shorter timeframes compared to conventional methods. mdpi.comnih.govrsc.org
Ionic Liquids and Green Catalysts : Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure and high thermal stability. alfa-chemistry.comnih.govnih.gov They have been employed as both solvents and catalysts in imidazole synthesis. rsc.orgrsc.orgtandfonline.com For example, Brønsted acidic ionic liquids have been used to catalyze the synthesis of 2,4,5-trisubstituted-1H-imidazoles under solvent-free conditions. nih.gov Natural and biodegradable catalysts, such as lemon juice, have also been explored for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives, offering a low-cost and environmentally friendly alternative. researchgate.net
The table below compares the advantages of these green chemistry approaches.
| Green Chemistry Approach | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, fewer by-products. nih.govacs.orgtandfonline.com | One-pot synthesis of 2,4,5-triarylimidazoles. acs.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, milder conditions. mdpi.comrsc.orgnih.gov | N-alkylation of the imidazole nucleus. nih.govrsc.org |
| Ionic Liquids | Low volatility, high thermal stability, recyclability. alfa-chemistry.comnih.govnih.gov | Catalysis of 2,4,5-trisubstituted-1H-imidazole synthesis. nih.gov |
| Bio-catalysts (e.g., lemon juice) | Inexpensive, biodegradable, non-toxic. researchgate.net | One-pot synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net |
Vinyl Linkage Formation Methodologies
The introduction of a vinyl group onto the imidazole ring is a critical step in the synthesis of 4-(1-naphthalen-1-yl-vinyl)-1H-imidazole. This can be achieved through various olefination reactions or by direct vinylation strategies.
Olefination Reactions for Vinyl Substituents
Olefination reactions are a class of reactions that convert a carbonyl group into an alkene. These are powerful tools for creating the vinyl linkage on a pre-formed imidazole ring bearing a carbonyl substituent.
Wittig Reaction : The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. This method is widely used for the synthesis of vinyl-substituted heterocycles.
Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. It often provides better stereoselectivity, typically favoring the (E)-alkene, and the by-products are water-soluble, simplifying purification.
Peterson Olefination : This reaction involves the reaction of an α-silyl carbanion with a ketone or aldehyde. The intermediate β-hydroxysilane can be eliminated under either acidic or basic conditions to form the alkene, with the choice of conditions influencing the stereochemical outcome.
N-Vinylation and C-Vinylation Strategies for Imidazole Derivatives
Direct vinylation methods involve the formation of a carbon-carbon or nitrogen-carbon bond between the imidazole ring and a vinyl group.
N-Vinylation : The introduction of a vinyl group onto a nitrogen atom of the imidazole ring can be accomplished through various methods, including palladium-catalyzed Buchwald-Hartwig cross-coupling reactions with vinyl bromides. mdpi.comresearchgate.net Iron-catalyzed N-vinylation of imidazoles with (E)-vinyl chlorides has also been reported as an economical and ligand-free approach. researchgate.net While N-vinyl-1H-imidazole is commercially available, its chemistry can be challenging due to its propensity for polymerization. znaturforsch.com
C-Vinylation : The direct attachment of a vinyl group to a carbon atom of the imidazole ring is a more direct approach to compounds like this compound. This can be achieved through transition metal-catalyzed cross-coupling reactions. acs.org
Heck Reaction : The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.orgnumberanalytics.comnumberanalytics.com For the synthesis of the target compound, this could involve the coupling of a halo-naphthalene with 4-vinylimidazole or a halo-imidazole with a vinyl-naphthalene derivative. An oxidative Heck cross-coupling has been developed for the C-H functionalization of 4-vinylimidazoles with aromatic boronic acids. researchgate.net
Suzuki Coupling : This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for forming carbon-carbon bonds and has been utilized in the synthesis of various substituted imidazoles. Palladium nanoparticles supported on poly(N-vinylimidazole) grafted silica (B1680970) have been shown to be an effective catalyst for Suzuki reactions. researchgate.net
The choice of vinylation strategy depends on the desired substitution pattern and the availability of starting materials. Direct C-vinylation methods like the Heck and Suzuki reactions are particularly relevant for the synthesis of this compound.
Integration of Naphthalene (B1677914) Moieties into Imidazole Structures
The fusion of a naphthalene ring with an imidazole core is a key structural feature that chemists have approached through several strategic routes. These methods primarily focus on the formation of a robust carbon-naphthalene bond and the sequential assembly of the final heterocyclic-aromatic structure.
Strategies for Carbon-Naphthalene Bond Formation
The creation of a direct bond between a carbon atom of the imidazole ring (or its precursor) and the naphthalene system is a critical step. Researchers have employed various modern synthetic reactions to achieve this linkage efficiently.
One prominent strategy involves the reaction of a naphthalene-containing starting material with a suitable imidazole precursor. For instance, the synthesis of 1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-thiol derivatives has been accomplished by reacting 1-naphthylamine (B1663977) with 2-bromo-1-phenylethan-1-one. openreadings.eu This approach directly introduces the naphthalene group at the N-1 position of the imidazole ring.
Another versatile method is the use of coupling reactions. While not explicitly detailing the synthesis of the exact target molecule, the principles of Suzuki coupling have been utilized in the synthesis of other complex imidazole derivatives. organic-chemistry.org This suggests a viable route where a borylated naphthalene species could be coupled with a halogenated imidazole derivative, or vice versa, under palladium catalysis.
Furthermore, the synthesis of 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts highlights the possibility of building the imidazole ring onto a pre-existing naphthalene structure. mdpi.com This can involve the functionalization of the naphthalene ring with a group that can then be elaborated into the imidazole heterocycle.
The following table summarizes various strategies for carbon-naphthalene bond formation in the context of imidazole synthesis:
Table 1: Strategies for Carbon-Naphthalene Bond Formation| Strategy | Description | Starting Materials Example | Reference |
|---|---|---|---|
| Nucleophilic Substitution | Reaction of a naphthylamine with a halo-ketone to form an aminoketone precursor for imidazole synthesis. | 1-Naphthylamine and 2-bromo-1-phenylethan-1-one | openreadings.eu |
| Suzuki Coupling | Palladium-catalyzed cross-coupling of a naphthalene-boronic acid with a halo-imidazole. | Naphthaleneboronic acid and a bromo-imidazole derivative | organic-chemistry.org |
| Imidazole Ring Construction | Building the imidazole ring onto a functionalized naphthalene core. | A naphthalene derivative with an aldehyde or ketone group | mdpi.com |
Sequential Coupling Reactions for Heterocyclic-Aromatic Assembly
The construction of complex molecules like this compound often relies on a sequence of coupling reactions to assemble the different components. These multi-step syntheses allow for the controlled and systematic build-up of the final molecular architecture.
A common approach involves the initial synthesis of a substituted imidazole, which is then further functionalized. For example, a three-step synthesis of kinase inhibitors involved an oxidation-condensation protocol to form the imidazole, followed by bromination and a Suzuki coupling to introduce an aromatic group. organic-chemistry.org A similar sequence could be envisioned for the target molecule, where a 4-halo-imidazole is first synthesized and then subjected to a coupling reaction with a naphthalenylvinyl component.
The van Leusen imidazole synthesis is another powerful tool that allows for the creation of 1,4,5-trisubstituted imidazoles through a [3+2] cycloaddition reaction. mdpi.com This method could be adapted to use a naphthalene-containing aldehyde as a starting material to directly incorporate the naphthalene moiety.
Sequential strategies often involve the protection and deprotection of functional groups to ensure that reactions occur at the desired positions. The synthesis of complex benzimidazole (B57391) derivatives, for example, involves multiple steps including arylation and oxidation to build the final product. nih.gov
Directed Synthesis of this compound
Precursor Synthesis and Intermediate Derivatization
A logical approach would begin with the synthesis of key precursors: a suitable naphthalene derivative and an imidazole core.
Naphthalene Precursor: The 1-naphthalenylvinyl group could be prepared through a Wittig reaction. mdpi.com This would likely involve the reaction of naphthaldehyde with a phosphonium ylide, such as methyltriphenylphosphonium (B96628) bromide, to generate 1-vinylnaphthalene. Alternatively, a Grignard reagent derived from 1-bromonaphthalene (B1665260) could be reacted with a vinyl-containing electrophile.
Imidazole Precursor: A 4-halo-1H-imidazole, such as 4-bromo-1H-imidazole, would be a suitable coupling partner. The synthesis of such an intermediate can be achieved through various known methods. The imidazole nitrogen would likely need to be protected, for instance with a trityl or tosyl group, to direct the subsequent C-C bond formation to the C-4 position.
Optimization of Reaction Conditions and Yields
The key step in the proposed synthesis would be the coupling of the 1-naphthalenylvinyl precursor with the 4-halo-imidazole derivative. A Heck or Suzuki coupling reaction would be the most probable choice for this transformation.
Proposed Heck Coupling:
Reactants: 1-Vinylnaphthalene and a protected 4-iodo-1H-imidazole.
Catalyst: A palladium catalyst such as Pd(OAc)₂ with a phosphine (B1218219) ligand like P(o-tolyl)₃.
Base: A base such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃).
Solvent: A polar aprotic solvent like DMF or acetonitrile.
The reaction would proceed via oxidative addition of the palladium catalyst to the C-I bond of the imidazole, followed by migratory insertion of the vinylnaphthalene and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. Deprotection of the imidazole nitrogen would be the final step.
Optimization of this reaction would involve screening different palladium catalysts, ligands, bases, solvents, and reaction temperatures to maximize the yield and minimize side products. The following table outlines a hypothetical optimization study.
Table 2: Hypothetical Optimization of Heck Coupling for this compound Synthesis| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 45 |
| 2 | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 65 |
| 3 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 55 |
| 4 | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 75 |
This proposed synthetic route, leveraging established carbon-naphthalene bond-forming strategies and sequential coupling reactions, provides a clear and feasible pathway for the synthesis of this compound.
Advanced Spectroscopic and Structural Characterization of 4 1 Naphthalen 1 Yl Vinyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled method for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-(1-Naphthalen-1-yl-vinyl)-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous signal assignment.
While specific experimental data for this compound is not publicly available, a detailed analysis of structurally similar compounds allows for the prediction of its spectral characteristics.
¹H NMR Spectroscopic Analysis
The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444), naphthalene (B1677914), and vinyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
The imidazole ring protons are anticipated to appear in the aromatic region of the spectrum. The proton at the C2 position would likely be the most downfield-shifted due to the influence of the two adjacent nitrogen atoms. The protons at the C5 position and the N-H proton would also resonate in this region, with their exact chemical shifts and coupling patterns providing valuable structural information.
The vinyl protons are expected to show characteristic signals with specific coupling constants (J-values) that can help determine the stereochemistry of the double bond. The protons of the naphthalene ring system will produce a complex pattern of signals in the aromatic region, with their chemical shifts being influenced by the substitution pattern and the anisotropic effect of the fused ring system.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Imidazole N-H | ~12.0-13.0 | br s | - |
| Imidazole H-2 | ~7.7-7.9 | s | - |
| Imidazole H-5 | ~7.1-7.3 | s | - |
| Vinyl C=CH-Naphthyl | ~6.5-7.0 | d | ~16 (trans) |
| Vinyl C=CH-Imidazole | ~5.5-6.0 | d | ~16 (trans) |
| Naphthalene H | ~7.4-8.2 | m | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis
The carbon-13 (¹³C) NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbon atoms of the imidazole ring are expected to resonate in the range of δ 115-140 ppm. The vinyl carbons will appear in the olefinic region (δ 100-150 ppm), and the numerous signals for the naphthalene carbons will be observed in the aromatic region (δ 120-135 ppm), with the quaternary carbons appearing at lower field strengths.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Imidazole C-2 | ~135-140 |
| Imidazole C-4 | ~130-135 |
| Imidazole C-5 | ~115-120 |
| Vinyl C=C | ~110-140 |
| Naphthalene C | ~125-135 |
| Naphthalene C (quaternary) | ~130-135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be crucial for tracing the spin systems within the naphthalene ring and confirming the coupling between the vinyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). HSQC is essential for assigning the signals of protonated carbons in the imidazole, vinyl, and naphthalene moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for identifying quaternary carbons and for establishing the connectivity between the different structural fragments, such as the link between the vinyl group and the imidazole ring, and between the vinyl group and the naphthalene ring.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.
Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.
C-H stretching: Aromatic C-H stretching vibrations from the naphthalene and imidazole rings are expected above 3000 cm⁻¹, while aliphatic C-H stretching from any potential alkyl chains would appear just below 3000 cm⁻¹. Vinyl C-H stretching occurs in the 3010-3095 cm⁻¹ range.
C=C and C=N stretching: The stretching vibrations of the carbon-carbon double bonds in the vinyl group and the aromatic rings, as well as the carbon-nitrogen double bonds in the imidazole ring, will appear in the 1400-1650 cm⁻¹ region.
C-H bending: Out-of-plane C-H bending vibrations in the aromatic and vinyl groups give rise to strong bands in the 650-1000 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Imidazole) | 3200-3500 | Broad, Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Vinyl C-H Stretch | 3010-3095 | Medium |
| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |
| C=C Stretch (Vinyl) | 1620-1680 | Variable |
| C=N Stretch (Imidazole) | 1550-1650 | Medium-Strong |
| C-H Bend (Aromatic/Vinyl) | 650-1000 | Strong |
Note: These are predicted values and the actual spectrum can be influenced by the physical state of the sample (solid or liquid).
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially useful for characterizing the C=C stretching of the vinyl group and the symmetric breathing modes of the naphthalene and imidazole rings. The technique's low interference from water makes it suitable for studying samples in aqueous media. nih.gov The combination of FT-IR and Raman spectroscopy offers a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural and functional group analysis.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structural components of a compound by analyzing its fragmentation patterns. For this compound, this technique provides precise information on its elemental composition and the connectivity of its constituent atoms.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule, which in turn allows for the calculation of its elemental formula. This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
The fragmentation of related imidazole and naphthalene-containing compounds in mass spectrometry often involves characteristic cleavages. For instance, studies on similar molecules show that fragmentation can occur at the C-N bond of the amide group or through rearrangements like the Reverse-Diels-Alder reaction. nih.gov The fragmentation pathway of this compound would likely involve initial ionization to form the molecular ion [M]⁺. Subsequent fragmentation could lead to the loss of the imidazole ring or cleavage at the vinyl group, resulting in characteristic fragment ions corresponding to the naphthalenylvinyl and imidazole moieties. The study of imatinib, a complex molecule containing a pyridine (B92270) and an imidazole ring, revealed that major fragmentation pathways include oxidation, hydroxylation, dealkylation, and catalytic dehydrogenation. nih.gov
A hypothetical fragmentation pattern for this compound could involve the following steps:
Formation of the molecular ion [C15H12N2]⁺.
Cleavage of the bond between the vinyl group and the naphthalene ring, leading to fragments such as [C10H7]⁺ (naphthalenyl cation) and [C5H5N2]⁺ (vinyl-imidazole cation).
Cleavage of the bond between the vinyl group and the imidazole ring, resulting in fragments like [C12H9]⁺ (naphthalenylvinyl cation) and [C3H3N2]⁺ (imidazolyl radical cation).
The precise fragmentation pathway would be confirmed by detailed analysis of the MS/MS spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to identify and quantify compounds within complex mixtures. This method first separates the components of a mixture using liquid chromatography, after which each component is introduced into the mass spectrometer for analysis.
LC-MS/MS is particularly valuable for analyzing samples from biological matrices or environmental sources where the target compound may be present at low concentrations alongside numerous other substances. nih.govnih.gov For instance, a validated LC-MS/MS method for the determination of an imidazole H3 antagonist in rat plasma demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 2.61 ng/mL. nih.gov The development of such methods involves optimizing chromatographic conditions to achieve clear separation of the target analyte from other components. wiley.com
In the context of this compound, an LC-MS/MS method would be developed to ensure its effective separation and detection. This would involve selecting an appropriate LC column and mobile phase to achieve good chromatographic resolution. The mass spectrometer would be operated in a specific mode, such as multiple reaction monitoring (MRM), to enhance selectivity and sensitivity for the target analyte. researchgate.net The applicability of LC-MS/MS has been demonstrated for a wide range of compounds, including veterinary drugs, mycotoxins, and pesticides in various sample types. nih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.
Single Crystal X-ray Diffraction Analysis and Molecular Geometry
Single crystal X-ray diffraction is the gold standard for elucidating the precise molecular structure of a compound. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern.
While a specific single crystal X-ray structure of this compound is not available in the provided search results, analysis of related structures provides insight into its likely molecular geometry. For example, the crystal structure of (E)-4-(1-naphthylvinyl)pyridine reveals significant intramolecular rotation. researchgate.netscholaris.ca Similarly, studies on other imidazole derivatives show that the planarity between the imidazole ring and adjacent aromatic rings can vary. nih.gov In one case, the dihedral angle between an imidazole ring and a benzene (B151609) ring was found to be 7.3 (2)°. nih.gov In another example, the dihedral angles between the imidazole and arene rings in two different 1-phenyl-1H-imidazole derivatives were 24.58 (7)° and 43.67 (4)°. nih.gov
The following table presents typical crystallographic parameters that would be determined from a single crystal X-ray diffraction analysis.
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |
| Z | The number of molecules in the unit cell. |
| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |
Crystallographic Data Interpretation and Intermolecular Interactions
The interpretation of crystallographic data involves analyzing the determined molecular structure to understand the forces that govern the crystal packing. These forces include hydrogen bonds, van der Waals interactions, and π-π stacking interactions.
In the solid state, molecules of this compound would likely be held together by a network of intermolecular interactions. The imidazole group, with its N-H donor and sp²-hybridized nitrogen acceptor, is capable of forming hydrogen bonds. For instance, C—H···N and C—H···O hydrogen bonds are observed in the crystal structures of related imidazole derivatives. nih.gov
The planar naphthalene ring system can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or offset fashion. nih.gov These interactions, along with weaker C-H···π interactions, play a significant role in stabilizing the crystal lattice. researchgate.netnih.gov The specific nature and geometry of these intermolecular interactions would be revealed by a detailed analysis of the crystal packing diagram obtained from X-ray diffraction data.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This information can be used to identify functional groups, determine concentrations, and investigate the electronic properties of a molecule.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π→π* electronic transitions within the conjugated system formed by the naphthalene ring, the vinyl group, and the imidazole ring. The absorption spectrum of a similar compound, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, shows absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions. researchgate.net Another related molecule, 1-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)naphthalen-2-ol, exhibits green fluorescence, indicating significant photophysical activity. nih.gov
The photophysical characterization of this compound would involve measuring its absorption and emission spectra. Key parameters that would be determined include the wavelength of maximum absorption (λmax), the molar absorptivity (ε), the wavelength of maximum emission (λem), and the fluorescence quantum yield (Φf). These parameters provide insight into the electronic structure and excited-state properties of the molecule. The absorption onset for MAPbBr₃ single-crystal wafers was observed at 575 nm. nih.gov
The following table outlines the key photophysical parameters and their significance.
| Parameter | Symbol | Description |
| Wavelength of Maximum Absorption | λmax | The wavelength at which the substance shows maximum absorbance. |
| Molar Absorptivity | ε | A measure of how strongly the substance absorbs light at a particular wavelength. |
| Wavelength of Maximum Emission | λem | The wavelength at which the substance shows maximum fluorescence intensity. |
| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |
| Stokes Shift | The difference in wavelength or frequency between the absorption and emission maxima. |
The photophysical properties of this compound could make it a candidate for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs).
Electronic Absorption Spectra Analysis
No specific experimental data for the electronic absorption spectra of this compound is currently available in the reviewed literature.
In related compounds, such as (E)-4-(1-naphthylvinyl)pyridine, the electronic structure and potential for photoresponsive behavior have been investigated. scholaris.ca The absorption properties of such molecules are influenced by the π-conjugated system extending across the naphthalene and vinyl groups. One would anticipate that the electronic absorption spectrum of this compound would be characterized by absorptions in the ultraviolet (UV) region, corresponding to π-π* transitions within the aromatic and vinylic systems. The specific wavelengths of maximum absorption would be dependent on the solvent environment and the precise electronic interactions between the naphthalene and imidazole moieties.
Fluorescence and Emission Studies
Specific experimental data regarding the fluorescence and emission properties of this compound are not available in the current body of scientific literature.
The fluorescence behavior of molecules containing both naphthalene and imidazole fragments is often a subject of scientific inquiry due to their potential as fluorescent probes and materials. znaturforsch.commdpi.comrsc.org Generally, the emission properties, including the wavelength of maximum emission and fluorescence quantum yield, are sensitive to the molecular structure and the surrounding environment. For instance, the degree of intramolecular charge transfer in the excited state can be influenced by solvent polarity, leading to solvatochromic shifts in the emission spectra. Studies on related vinyl-substituted heterocyclic compounds have explored their synthesis and potential applications based on their photophysical properties. znaturforsch.com Without experimental data, a detailed analysis of the fluorescence and emission characteristics of this compound remains speculative.
Theoretical and Computational Investigations of 4 1 Naphthalen 1 Yl Vinyl 1h Imidazole
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Computational methods are essential for determining the most stable conformations and understanding the molecule's flexibility.
The first step in a computational analysis is typically a geometry optimization. This process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For 4-(1-naphthalen-1-yl-vinyl)-1H-imidazole, this would involve calculating the forces on each atom and adjusting their positions until these forces are negligible. The stability of the resulting optimized structure is confirmed by performing a frequency calculation; a true minimum energy structure will have no imaginary frequencies. nih.gov
The calculated bond lengths and angles can then be compared to experimental data from techniques like X-ray crystallography for similar known compounds to validate the computational model. researchgate.net For instance, studies on other imidazole (B134444) derivatives have shown good agreement between C=N bond lengths calculated with DFT and those determined experimentally. researchgate.net
Below is an illustrative table of predicted bond lengths for the optimized geometry of this compound, based on typical values for similar fragments.
| Bond | Predicted Bond Length (Å) |
| Naphthalene (B1677914) C-C (aromatic) | 1.37 - 1.42 |
| Imidazole C-N (ring) | 1.32 - 1.38 |
| Imidazole C=N (ring) | ~1.31 |
| Imidazole C-C (ring) | ~1.36 |
| Vinyl C=C | ~1.34 |
| Vinyl C-C (to Naphthalene) | ~1.48 |
| Vinyl C-C (to Imidazole) | ~1.47 |
Note: The data in this table is hypothetical and based on typical bond lengths for the constituent chemical fragments. Specific values would require a dedicated computational study.
Naphthalene-Vinyl Dihedral Angle: The rotation around the C-C single bond connecting the naphthalene ring to the vinyl group.
Vinyl-Imidazole Dihedral Angle: The rotation around the C-C single bond connecting the vinyl group to the imidazole ring.
Investigating the potential energy surface by systematically varying these dihedral angles can reveal the most stable conformations and the energy barriers between them. Such analyses are crucial for understanding the molecule's dynamic behavior. Studies on other bridged naphthalene derivatives have explored ring inversion barriers and torsional interactions, providing a framework for how such flexibility can be assessed. rsc.org The steric hindrance between the naphthalene and imidazole rings will likely play a significant role in determining the preferred orientation.
| Dihedral Angle | Description | Predicted Stable Angle (degrees) |
| C(Naphth)-C(Naphth)-C(Vinyl)=C(Vinyl) | Defines the orientation of the vinyl group relative to the naphthalene plane. | Non-planar to relieve steric strain |
| C(Naphth)-C(Vinyl)-C(Vinyl)-C(Imid) | Defines the planarity of the vinyl bridge. | Close to 180° (trans) |
| C(Vinyl)-C(Vinyl)-C(Imid)=C(Imid) | Defines the orientation of the imidazole ring relative to the vinyl group. | Non-planar to relieve steric strain |
Note: The data in this table is illustrative and represents expected conformations. Precise angles would be determined from a detailed conformational analysis.
Electronic Properties and Reactivity Prediction
The electronic structure calculated through quantum chemical methods provides a wealth of information about a molecule's potential reactivity and electronic behavior.
Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more reactive. rsc.org
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): χ² / (2η)
These descriptors, derived from DFT calculations, help in predicting how the molecule will interact with other species. nih.gov For example, the electrophilicity index measures the propensity of a species to accept electrons. Such predictions are valuable in fields like materials science and medicinal chemistry. bohrium.comresearchgate.net In naphthalene-imidazole systems, the HOMO is often distributed across the π-conjugated system, while the LUMO location can be influenced by substituent groups. rsc.orgrsc.org
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating ability |
| LUMO Energy (ELUMO) | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electrophile |
Note: This table defines key electronic properties and their significance, which would be quantified through a specific DFT calculation on the target molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and kinetic stability. rsc.org The energy of the HOMO is associated with its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally signifies higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgwikipedia.org
Table 1: Representative Quantum Chemical Parameters based on FMO Analysis
| Parameter | Formula | Significance | Typical Value (eV) |
| HOMO Energy (EHOMO) | - | Electron-donating ability | -6.3 to -5.8 |
| LUMO Energy (ELUMO) | - | Electron-accepting ability | -1.8 to -1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 5.8 to 6.3 |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.0 to 1.8 |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.0 to 2.5 |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 3.5 to 4.0 |
| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons | 2.5 to 3.5 |
| Note: Values are illustrative and based on DFT calculations for similar aromatic and heterocyclic compounds. rsc.orgwikipedia.org |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netbohrium.com This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a more intense interaction and greater charge delocalization, which contributes to the molecule's stability. researchgate.net
In substituted imidazoles, significant stabilization arises from the delocalization of the lone pair electrons of the nitrogen atoms into the antibonding π* orbitals of the ring. nih.gov For this compound, NBO analysis would be expected to reveal strong hyperconjugative interactions between the π orbitals of the imidazole ring, the vinyl bridge, and the naphthalene system. These interactions are crucial for the delocalization of electron density across the entire conjugated system, which is a key factor in determining the molecule's electronic and photophysical properties.
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C4-C5) | ~20-25 | π-conjugation within imidazole ring |
| LP (1) N3 | π* (C2-N1) | ~35-40 | π-conjugation within imidazole ring |
| π (C4-C5) | π* (Cvinyl-Cvinyl) | ~15-20 | Conjugation between imidazole and vinyl group |
| π (Cvinyl-Cvinyl) | π* (Cnaph-Cnaph) | ~10-15 | Conjugation between vinyl and naphthalene ring |
| Note: LP denotes a lone pair. E(2) values are representative for conjugated heterocyclic systems and indicate the stabilization energy from electron delocalization. nih.gov |
Reaction Mechanism and Energetic Pathway Studies
Understanding the mechanisms and energetic profiles of reactions is essential for predicting chemical behavior. Computational methods are indispensable for mapping these complex processes.
Transition State Theory Applications for Reaction Kinetics
Transition State Theory (TST) is a cornerstone of chemical kinetics that explains reaction rates by assuming a quasi-equilibrium between reactants and a high-energy activated complex, known as the transition state. wikipedia.orglibretexts.org Computational chemistry, particularly Density Functional Theory (DFT), is used to locate the geometry of the transition state and calculate its energy. This information allows for the determination of the activation energy (Ea), which is the primary barrier that must be overcome for a reaction to proceed.
Studies on the atmospheric oxidation of imidazole by hydroxyl radicals have successfully used TST to calculate kinetic rate coefficients. rsc.orgacs.org These studies show that the reaction can proceed via different pathways, such as OH-addition to a carbon atom or H-abstraction from a C-H or N-H bond. By calculating the activation energy for each potential pathway, researchers can predict which one is kinetically favored. rsc.org For a molecule like this compound, TST could be applied to model its synthesis, polymerization, or degradation reactions, providing crucial insights into the reaction kinetics.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multi-dimensional plot of a system's energy as a function of its geometric parameters. iupac.orgwayne.edu It provides a conceptual map for a chemical reaction, illustrating the path from reactants to products through various intermediates and transition states. nih.govwayne.edu The path of minimum energy along the PES is known as the reaction coordinate.
Computational studies on imidazole reactions have mapped the PES to identify the most favorable reaction pathways. rsc.org For example, in the oxidation of imidazole, the PES shows the relative energies of the initial reactants (imidazole + OH radical), pre-reaction complexes, transition states, and final products. rsc.org The calculations revealed that OH-addition to the carbon atoms of the imidazole ring has a lower energy barrier compared to H-abstraction, making it the more thermodynamically and kinetically favorable process. rsc.orgacs.org A similar PES mapping for this compound would be invaluable for understanding its reactivity, such as in addition reactions across the vinyl group or electrophilic substitution on the aromatic rings.
Table 3: Example Energetic Data from a PES Study of Imidazole Oxidation
| Reaction Pathway | Species | Relative Energy (kcal/mol) |
| Reactants | Imidazole + •OH | 0.00 |
| OH-addition to C2 | Pre-reaction complex | -4.5 |
| Transition State (TS) | +3.4 | |
| Product | -28.6 | |
| H-abstraction from N1 | Pre-reaction complex | -2.1 |
| Transition State (TS) | +5.9 | |
| Product | -21.0 | |
| Note: Data is illustrative and based on studies of imidazole oxidation by OH radicals, demonstrating the use of PES to compare reaction pathways. rsc.orgacs.org |
Spectroscopic Property Simulations and Validation
Computational simulations of spectroscopic data are vital for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. DFT calculations have become a standard tool for predicting vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra with high accuracy. bohrium.comnih.gov
By calculating the vibrational frequencies and comparing them to experimental FT-IR and FT-Raman spectra, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental ¹H and ¹³C NMR data. nih.gov A strong correlation between the simulated and experimental spectra provides powerful validation for the optimized molecular structure. For this compound, such a comparative study would be essential for confirming its synthesis and characterizing its structural features.
Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Phenyl-imidazole Derivative
| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| N-H stretch | 3450 | 3445 |
| C-H stretch (aromatic) | 3100-3050 | 3080-3040 |
| C=N stretch (imidazole) | 1610 | 1605 |
| C=C stretch (ring) | 1550 | 1545 |
| C-H in-plane bend | 1250 | 1255 |
| C-H out-of-plane bend | 830 | 835 |
| Note: Data is representative of typical comparisons found in DFT studies of substituted imidazoles. bohrium.comresearchgate.net |
Predicted NMR Chemical Shifts and Vibrational Frequencies
Currently, there is no published data available detailing the predicted ¹H and ¹³C NMR chemical shifts or the theoretical vibrational frequencies for this compound. Such predictions would typically be carried out using computational chemistry methods, such as DFT, to provide a theoretical spectrum that can be compared with experimental results for structural elucidation.
Simulated UV-Vis Spectra and Photophysical Parameters
Detailed information regarding the simulated UV-Vis spectra and other photophysical parameters, such as absorption maxima (λmax), extinction coefficients (ε), and oscillator strengths (f), for this compound is not available in the current body of scientific literature. These parameters are typically determined through time-dependent DFT (TD-DFT) calculations and are essential for predicting the compound's behavior upon interaction with light, which is critical for applications in materials science and photochemistry.
Structure Activity Relationship Sar Studies of 4 1 Naphthalen 1 Yl Vinyl 1h Imidazole and Its Derivatives Focused on Chemical and Conformational Aspects
Impact of Naphthalene (B1677914) Substitution on Molecular Conformation and Planarity
Substituents on the naphthalene ring can have a profound effect on the molecule's conformation. For instance, the introduction of bulky groups can lead to steric hindrance, potentially causing a twist in the orientation of the naphthalene ring relative to the rest of the molecule. Conversely, electron-donating or electron-withdrawing groups can alter the electronic distribution across the naphthalene system, which can, in turn, influence intermolecular interactions such as pi-stacking.
In a series of sulphonamide derivatives bearing a naphthalene moiety, it was found that the position of attachment to the naphthalene ring was critical for activity. nih.gov Specifically, compounds with a naphthalen-1-yl group exhibited the most potent antiproliferative activity against certain cancer cell lines. nih.gov This suggests that the spatial arrangement dictated by the 1-position substitution is optimal for target engagement. The inherent aromaticity and extended π-system of naphthalene also contribute to the molecule's ability to participate in various non-covalent interactions, which are often essential for high-affinity binding to biological macromolecules. ekb.egijpsjournal.com
| Naphthalene Substituent | Observed Effect on Activity | Reference |
| Naphthalen-1-yl | Most potent antiproliferative activity in a sulphonamide series | nih.gov |
| Naphthalen-2-yl | Less potent activity compared to naphthalen-1-yl in the same series | nih.gov |
Role of the Vinyl Linker in Structural Rigidity, Flexibility, and Conjugation Pathways
This balance between flexibility and rigidity is crucial for biological activity. The linker's length and flexibility can significantly impact the stability of a molecule's interaction with its target protein. enamine.net The vinyl linker in 4-(1-naphthalen-1-yl-vinyl)-1H-imidazole allows for conjugation between the π-systems of the naphthalene and imidazole (B134444) rings. This extended conjugation can influence the molecule's electronic properties, including its HOMO-LUMO gap and its ability to participate in charge-transfer interactions. nih.gov
The nature of the group attached to the vinylic carbon can further modulate these properties. For example, replacing a hydrogen with a larger group can introduce steric hindrance and alter the preferred conformation around the vinyl linker.
Influence of Imidazole Ring Substituents on Intramolecular and Intermolecular Interactions
The imidazole ring is a key functional component of this compound, capable of participating in a variety of interactions. The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors, which is a fundamental aspect of its interaction with biological targets. nih.gov
Substituents on the imidazole ring can significantly influence its electronic properties and, consequently, its interaction potential. Electron-donating groups can increase the electron density on the imidazole ring, enhancing its ability to act as a hydrogen bond acceptor or a metal coordinating ligand. rsc.org Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms. rsc.org
| Interaction Type | Role of Imidazole Ring | Reference |
| Hydrogen Bonding | Nitrogen atoms act as donors and acceptors | nih.gov |
| Metal Coordination | Imidazole ring has a high affinity for metal ions like Pt(II) | nih.gov |
| π-π Stacking | Planar ring can interact with aromatic amino acid residues | nih.gov |
Stereochemical Implications of Chirality at the Vinyl Linker
When the vinylic carbon attached to the naphthalene and imidazole rings is substituted with two different groups, it becomes a chiral center. The resulting enantiomers can exhibit significantly different biological activities. This stereoselectivity is a common phenomenon in drug-receptor interactions, as the three-dimensional arrangement of atoms is critical for a precise fit into a binding site.
In a study of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles, a close analog of the vinyl compound, the chirality at the carbon bridge between the naphthalene and imidazole rings played a crucial role in its activity at adrenergic receptors. nih.gov The S-(+)-isomer showed greater affinity for both α1- and α2-adrenoceptors compared to the R-(-)-isomer. nih.gov Furthermore, the R-(-)-isomer acted as an antagonist at α2A-adrenoceptors, while the S-(+)-isomer was an agonist. nih.gov This demonstrates that the specific spatial orientation of the naphthalene and imidazole rings, dictated by the stereochemistry at the linker, is critical for determining both the potency and the nature of the biological response.
The stereochemical configuration can influence how the different parts of the molecule are presented to the receptor, affecting the formation of key interactions. This highlights the importance of controlling the stereochemistry during the synthesis of these compounds to achieve the desired pharmacological profile. nih.gov
| Isomer | Adrenergic Receptor Activity | Reference |
| S-(+)-4-[1-(1-naphthyl)ethyl]-1H-imidazole | Greater affinity for α1- and α2-adrenoceptors; agonist activity | nih.gov |
| R-(-)-4-[1-(1-naphthyl)ethyl]-1H-imidazole | Lower affinity for α1- and α2-adrenoceptors; antagonist activity at α2A-adrenoceptors | nih.gov |
Electronic Effects of Substituents on Overall Molecular Properties and Reactivity
Conversely, electron-withdrawing groups, such as halogens or nitro groups, can decrease the electron density, which can affect the molecule's pKa and its ability to participate in certain types of bonding. In a study of related imidazole derivatives, it was shown that the push/pull of electron density on the 2-carbon of the imidazole ring by substituents is crucial for influencing the donor capacity of the nitrogen base. rsc.org
The electronic properties of the molecule also influence its pharmacokinetic profile, such as its lipophilicity and metabolic stability. For instance, the introduction of polar substituents can increase water solubility, while more lipophilic groups can enhance membrane permeability. ijpsjournal.com
Advanced Research Applications of 4 1 Naphthalen 1 Yl Vinyl 1h Imidazole Scaffolds
Applications in Organic Optoelectronics and Material Science
The integration of naphthalene (B1677914) and imidazole (B134444) components in a single molecular framework imparts desirable photophysical and electronic properties, making it a promising candidate for various applications in organic electronics. The extended π-conjugation provided by the naphthalene and vinyl groups, coupled with the charge-transporting and electron-withdrawing capabilities of the imidazole moiety, creates a versatile platform for the design of new functional materials. tandfonline.comresearchgate.net
Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters
Imidazole derivatives are widely recognized for their significant role in the advancement of Organic Light-Emitting Diode (OLED) technology. tandfonline.com Their inherent electron-withdrawing nature makes them suitable for use as emitters, hosts, and electron-transporting materials. researchgate.net The 4-(1-naphthalen-1-yl-vinyl)-1H-imidazole scaffold is a prime candidate for developing novel fluorescent emitters, particularly for achieving deep-blue and blue light emission, which remains a critical challenge in the field. mdpi.com
The naphthalene unit is a well-known chromophore, and its incorporation is expected to lead to high photoluminescence quantum yields. The vinyl linker facilitates intramolecular charge transfer (ICT), a key process for efficient electroluminescence. By modifying the substituents on the imidazole or naphthalene rings, the emission color and efficiency can be finely tuned. Research on related carbazole (B46965) and diphenyl imidazole derivatives has demonstrated that such molecules can act as efficient fluorescent emitters in OLEDs, achieving high external quantum efficiencies (EQE). For instance, devices using similar imidazole-based emitters have shown deep-blue emissions with maximum quantum efficiencies ranging from 0.6% to 1.1%. mdpi.com
| Emitting Material Class | Key Features | Achieved Performance |
| Imidazole Derivatives | Strong electron-withdrawing properties, good thermal stability, tunable photoluminescence. tandfonline.comresearchgate.net | Used as emitters, hosts, and electron-transporting materials in OLEDs. tandfonline.comresearchgate.net |
| Carbazole-Imidazole Hybrids | Bipolar charge transport, high triplet energy, blue emission. mdpi.com | Deep-blue OLEDs with EQE up to 1.1%. mdpi.com |
| Naphthalene-Imidazole Analogs | Potential for high photoluminescence and intramolecular charge transfer. | Explored for blue fluorescent emission. |
Charge Transport Material Exploration in Electronic Devices
The inherent electronic properties of the imidazole ring suggest that materials based on the this compound scaffold could be effective charge transport materials. tandfonline.com Imidazole systems have been investigated as facilitators for both electron and hole transport in organic molecules. researchgate.net The presence of the electron-rich naphthalene and the electron-deficient imidazole can lead to bipolar charge transport capabilities, which are highly desirable for simplifying OLED device architecture and improving performance.
Studies on other imidazole derivatives have shown that the charge transport mechanism is often governed by space-charge limited conduction (SCLC). researchgate.net The mobility of charge carriers is a critical parameter, and research on carbazole derivatives with diphenyl imidazole moieties has reported hole drift mobility exceeding 10⁻⁴ cm²/V·s at high electric fields. mdpi.com Some derivatives have even demonstrated bipolar charge transport with electron mobility reaching 10⁻⁴ cm²/V·s. mdpi.com Theoretical calculations on related naphthalene-substituted pyrazoline derivatives suggest that such compounds can act as good electron and hole transport materials based on their calculated reorganization energies. bohrium.comelsevierpure.com
| Material Type | Charge Carrier | Mobility | Conduction Mechanism |
| Imidazole-based thin films | Electrons and/or Holes | Varies with structure | Space-Charge Limited Conduction (SCLC) researchgate.net |
| Carbazole-diphenyl imidazole | Holes | > 10⁻⁴ cm²/V·s mdpi.com | - |
| Carbazole-diphenyl imidazole | Electrons | ~ 10⁻⁴ cm²/V·s mdpi.com | - |
Nonlinear Optical (NLO) Material Potential
Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with donor-π-acceptor (D-π-A) structures often exhibit significant NLO responses. The this compound scaffold can be considered a D-π-A system, with the naphthalene acting as the donor, the vinyl group as the π-bridge, and the imidazole as the acceptor.
Computational studies on other imidazole derivatives, such as imidazole-2-carboxaldehyde, have validated their potential as NLO-active materials. researchgate.net The design of novel chromophores based on pyrimidine-imidazole derivatives has shown that their NLO properties can be tuned by modifying the molecular structure. rsc.org Theoretical investigations into vinyl-coupled triazene (B1217601) derivatives have also demonstrated that such structures can possess excellent NLO and optoelectronic properties. acs.org These findings suggest that the this compound framework is a promising platform for the development of new NLO materials.
Catalytic Applications of Imidazole-Based Polymers and Conjugates
The imidazole moiety is not only valuable in materials science but also plays a significant role in catalysis. Polymers incorporating imidazole units have been shown to be effective catalysts in a variety of organic reactions.
Poly(vinyl imidazole) Derivatives as Catalysts in Organic Reactions
Poly(vinyl imidazole) and its derivatives are a class of polymers that have demonstrated catalytic activity, particularly in esterolysis reactions. researchgate.netmdpi.comacs.org The imidazole side chains can act as nucleophilic or general base catalysts. The synthesis of well-controlled poly(1-vinyl imidazole) via RAFT polymerization is expected to broaden the utility of these materials in catalysis. rsc.org
Polymers of 4-vinylimidazole, a structurally related monomer, have been investigated for their catalytic properties. acs.org For instance, poly(4-vinylpyridine) supported iodine has been used as a recoverable catalyst for the regioselective ring-opening of epoxides. rsc.org This suggests that a polymer derived from this compound could also exhibit interesting catalytic activities, potentially enhanced by the presence of the bulky and hydrophobic naphthalene group.
Heterogeneous and Homogeneous Catalysis for Chemical Transformations
Imidazole-based polymers offer advantages in both homogeneous and heterogeneous catalysis. As soluble polymers, they can function as homogeneous catalysts, while they can also be cross-linked or supported on solid matrices to create recyclable heterogeneous catalysts. tandfonline.com The use of polymeric supports provides benefits such as ease of separation, catalyst recyclability, and potentially increased reaction rates and selectivity. tandfonline.com
Homogeneous catalysts with well-defined structures are known for their high efficiency. researchgate.net Conversely, heterogeneous catalysts are valued for their stability and ease of use. researchgate.net Imidazole-based polymers can bridge this gap. For example, zinc-based metal-organic frameworks (MOFs) incorporating imidazole linkers have been used as catalysts, demonstrating the versatility of the imidazole unit in creating structured catalytic materials. researchgate.net The synthesis of various substituted imidazoles has been achieved using polymer-supported heterogeneous catalysts, highlighting the broad applicability of such systems in promoting chemical transformations. tandfonline.com
Supramolecular Chemistry and Host-Guest Interactions.researchgate.net
The field of supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular forces, including hydrogen bonding and π-π stacking. The imidazole and naphthalene components of this compound make it an ideal candidate for constructing complex supramolecular assemblies.
Formation of Imidazole-Based Supramolecular Complexes.researchgate.netnih.gov
The imidazole moiety of this compound provides a versatile platform for the formation of supramolecular complexes. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into larger, ordered structures. nih.gov Furthermore, these nitrogen atoms serve as excellent coordination sites for metal ions, leading to the formation of metal-organic complexes.
A closely related analogue, a 4-(1-naphthylvinyl)pyridyl appended Zn(II) coordination compound, has been synthesized and characterized, demonstrating the formation of a 2D supramolecular architecture. researchgate.net In this complex, the nitrogen of the pyridine (B92270) ring (analogous to the imidazole nitrogen) coordinates to the zinc center. This example strongly suggests that this compound can similarly form stable complexes with various metal ions. The resulting complexes can exhibit unique photophysical properties, making them suitable for applications such as fluorescent sensing. For instance, the aforementioned zinc complex displays "turn-on" fluorescence in the presence of trivalent metal ions like Fe³⁺, Al³⁺, and Cr³⁺. researchgate.net
Exploration of Noncovalent Interactions in Molecular Assembly.researchgate.netnih.gov
The molecular assembly of this compound scaffolds is governed by a variety of noncovalent interactions. These interactions, while individually weak, collectively dictate the three-dimensional structure and stability of the resulting supramolecular architectures.
Key Noncovalent Interactions:
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the lone pair on the other nitrogen atom acts as an acceptor. This allows for the formation of robust intermolecular hydrogen-bonding networks, which are fundamental to the assembly of many imidazole-containing structures. nih.gov
π-π Stacking: The electron-rich naphthalene and imidazole rings can engage in π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules in the solid state and in solution, influencing the electronic and photophysical properties of the resulting assembly.
Van der Waals Forces: These non-specific attractive or repulsive forces between molecules or parts of molecules also contribute to the cohesion of the supramolecular assembly.
In the case of the analogous zinc complex with a 4-(1-naphthylvinyl)pyridyl ligand, C-H···S and C-H···π interactions were found to be instrumental in the formation of its 2D supramolecular architecture. researchgate.net A systematic quantum-chemical study on imidazole has shown that the formation of additional non-covalent interactions can enhance the proton-donating ability of the imidazole ring. nih.gov This cooperativity between different noncovalent interactions is a key feature in the self-assembly of such systems.
Table 1: Key Noncovalent Interactions in the Assembly of Naphthylvinyl-Heterocycle Scaffolds
| Interaction Type | Donor | Acceptor | Significance in Molecular Assembly |
| Hydrogen Bonding | Imidazole N-H | Imidazole N | Directional control, formation of chains and networks |
| π-π Stacking | Naphthalene/Imidazole Ring | Naphthalene/Imidazole Ring | Stabilization of stacked structures, influences photophysical properties |
| C-H···π | C-H bonds (vinyl, aryl) | π-system of Naphthalene/Imidazole | Fine-tuning of molecular packing and conformation |
| Coordination Bonding | Imidazole N | Metal Ion | Formation of metal-organic complexes with specific geometries |
This table is generated based on general principles of supramolecular chemistry and findings from related structures.
Future Perspectives in Directed Synthetic Methodology and Analog Design
The development of efficient and versatile synthetic routes to this compound and its analogs is crucial for exploring their full potential. Current synthetic strategies for imidazole derivatives can be adapted and optimized for this specific scaffold.
Recent advances in the regiocontrolled synthesis of substituted imidazoles offer a variety of methods that could be applied. rsc.org These include multi-component reactions and transition metal-catalyzed cross-coupling reactions. For instance, a one-pot synthesis of functionalized benzimidazoles has been developed using cascade reactions of o-aminoanilines with alkynes and a sulfonyl azide, which could be conceptually adapted. organic-chemistry.org
Future research in this area could focus on:
Developing stereoselective syntheses to control the geometry of the vinyl group (E/Z isomers), which would have a significant impact on the packing of the molecules in the solid state and their photophysical properties.
Introducing functional groups at various positions on the naphthalene and imidazole rings. This would allow for the fine-tuning of the electronic properties, solubility, and binding capabilities of the molecule. For example, the synthesis of functionalized 1H-imidazoles via the denitrogenative transformation of 5-amino-1,2,3-triazoles presents a viable route to novel derivatives. mdpi.com
Creating a library of analogs with different aromatic or heterocyclic groups replacing the naphthalene moiety to establish structure-property relationships. The design and synthesis of novel 1,5-diaryl-1H-imidazole derivatives have been reported, providing a methodological basis for such explorations. nih.gov
Potential for Rational Design of Novel Functional Materials
The unique combination of a photoactive naphthalene unit and a versatile imidazole building block makes this compound a promising candidate for the rational design of novel functional materials.
The strong fluorescence often associated with naphthalene derivatives, coupled with the potential for aggregation-induced emission (AIE) enhancement through the vinylimidazole substituent, suggests applications in:
Fluorescent Sensors: As demonstrated by its pyridyl analogue, the scaffold can be used to create "turn-on" fluorescent sensors for specific metal ions. researchgate.net By modifying the functional groups on the imidazole or naphthalene rings, sensors for other analytes could be developed.
Organic Light-Emitting Diodes (OLEDs): The luminescent properties of these molecules could be harnessed in the development of new emissive materials for OLEDs. The ability to form stable, ordered thin films through supramolecular assembly is a key advantage in this context.
Nonlinear Optical (NLO) Materials: The extended π-conjugated system and the potential for non-centrosymmetric packing in the solid state are desirable features for second-order NLO materials.
Smart Materials: The dynamic nature of the noncovalent interactions could be exploited to create materials that respond to external stimuli such as light, heat, or the presence of specific chemical species. The rational design of imidazole-based AIEgens with tunable intramolecular charge transfer has been shown to lead to multifunctional sensing capabilities. researchgate.net
The flower-like supramolecular self-assembly observed in phosphonic acid appended naphthalene diimide with melamine (B1676169) highlights the potential for forming complex, hierarchical structures from naphthalene-based building blocks. researchgate.net This points towards the possibility of creating nano- and micro-structured materials with tailored morphologies and properties from this compound derivatives.
Table 2: Potential Functional Materials Based on this compound Scaffolds
| Material Type | Key Molecular Features | Potential Application |
| Fluorescent Sensors | Naphthalene Fluorophore, Imidazole Binding Site | Detection of Metal Ions, Anions, or Small Molecules |
| OLED Materials | High Luminescence, Good Film-Forming Properties | Emissive Layers in Organic Light-Emitting Diodes |
| Nonlinear Optical Materials | Extended π-Conjugation, Non-centrosymmetric Packing | Frequency Doubling, Optical Switching |
| Smart Materials | Reversible Noncovalent Interactions | Stimuli-Responsive Gels, Coatings, and Films |
This table outlines potential applications based on the known properties of the constituent molecular fragments and related compounds.
Q & A
Q. What methodologies assess environmental persistence and ecotoxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
